
2-(Bromomethyl)-4-methoxynaphthalene
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Overview
Description
2-(Bromomethyl)-4-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the second position and a methoxy group is attached to the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxynaphthalene typically involves the bromination of 4-methoxynaphthalene. One common method is to react 4-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reaction Mechanisms and Key Transformations
The bromomethyl group in 2-(Bromomethyl)-4-methoxynaphthalene exhibits reactivity typical of alkyl halides, enabling diverse transformations:
Nucleophilic Substitution
The bromomethyl group undergoes substitution with nucleophiles (e.g., sodium azide in DMF), forming azide derivatives via an SN2 mechanism. This reaction is accelerated by polar aprotic solvents.
Elimination Reactions
Under basic conditions, the bromomethyl group may undergo elimination to form alkenes, though this pathway is less favored compared to substitution due to steric hindrance and stability of the aromatic system.
Coupling Reactions
While not explicitly detailed for this compound, bromomethyl groups in similar structures participate in cross-coupling reactions (e.g., Suzuki, Heck) when activated by transition metals. The methoxy group at position 4 may influence regioselectivity through electron-donating effects .
Oxidation/Reduction
Bromomethyl groups can undergo oxidation to ketones or reduction to hydroxymethyl derivatives, depending on the reagents (e.g., DMSO, hydrogen peroxide) .
Structural and Reactivity Considerations
-
Regioselectivity : The methoxy group at position 4 directs bromination away from electron-rich positions, favoring substitution at position 2. This is consistent with the synthesis of related dibrominated derivatives .
-
Steric Effects : The bromomethyl group’s position (2) introduces steric hindrance, potentially slowing reactions like substitution compared to para-substituted analogs.
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Thermal Stability : The compound’s stability under various conditions (e.g., reflux) depends on the solvent and reaction partners, as noted in similar naphthalene derivatives .
Reaction Pathways
Reaction Type | Reagents | Product | Mechanism |
---|---|---|---|
Nucleophilic substitution | Na N₃, DMF | Azide derivative | SN2 displacement |
Oxidation | H₂O₂, H₂SO₄ | Ketone | Oxidation of C-Br bond |
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a bromomethyl group at the 2-position and a methoxy group at the 4-position of the naphthalene ring. This structural configuration contributes to its reactivity, particularly in nucleophilic substitution reactions. The bromomethyl group is highly reactive, enabling the formation of various derivatives through reactions with nucleophiles such as azides, thiocyanates, and ethers. Additionally, it can undergo oxidation to yield aldehydes and carboxylic acids or reduction to produce 4-methoxynaphthalene.
Organic Synthesis
2-(Bromomethyl)-4-methoxynaphthalene is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions makes it a valuable building block for creating diverse chemical entities. For instance, it can be transformed into various functionalized naphthalene derivatives that are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing potential pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit biological activities, including the induction of reactive oxygen species (ROS), which can lead to tumor cell death. This suggests potential applications in cancer research.
Case Study: Anticancer Activity
A study investigating the anticancer properties of modified naphthalene derivatives found that certain compounds derived from this compound demonstrated significant antiproliferative effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 88 nM against SMMC-7721 cells, indicating potent growth inhibition without toxicity to normal cells.
Material Science
The compound is also utilized in material science for preparing polymers and other materials with specific properties. Its reactivity allows for the incorporation of functional groups that can enhance material characteristics such as thermal stability, mechanical strength, and chemical resistance.
Biological Studies
In biological research, this compound is employed as a probe in biochemical assays and studies of enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it useful for investigating interactions within biological systems.
Data Tables
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 Value (nM) |
---|---|
SMMC-7721 | 88 |
HepG2 | 120 |
MDA-MB-231 | 150 |
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 46.9 |
Escherichia coli | 93.7 |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methoxynaphthalene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in medicinal chemistry to design molecules that can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxynaphthalene: Lacks the bromomethyl group, making it less versatile in synthetic applications.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a naphthalene ring, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-4-methoxynaphthalene is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.
Biological Activity
2-(Bromomethyl)-4-methoxynaphthalene is a synthetic organic compound characterized by the presence of a bromomethyl group at the 2-position and a methoxy group at the 4-position of the naphthalene ring. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C12H11BrO
- Molecular Weight : 251.12 g/mol
The compound's structure allows for diverse chemical reactions, making it a candidate for further modifications and studies in biological systems.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in inducing reactive oxygen species (ROS) that can lead to tumor cell death. This suggests potential applications in cancer therapy.
- Induction of ROS : The compound has been shown to induce ROS, which can damage cellular components and lead to apoptosis in cancer cells.
- Interaction with Nucleophiles : Studies have focused on how the compound reacts with various nucleophiles, influencing its biological efficacy.
Comparative Analysis of Related Compounds
Several compounds with structural similarities to this compound have been analyzed for their biological activities. The following table summarizes key features:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-Bromo-6-methoxynaphthalene | Bromine at position 2 and methoxy at 6 | Used in Heck reactions for drug synthesis |
1-Bromo-4-methoxynaphthalene | Bromine at position 1 and methoxy at 4 | Potentially different reactivity patterns |
6-Bromo-2-methoxynaphthalene | Bromine at position 6 and methoxy at 2 | May exhibit different biological activities |
The positioning of substituents significantly influences the chemical properties and biological activities of these compounds.
Study on Anticancer Properties
A notable study investigated the anticancer properties of naphthoquinone derivatives, which share structural features with this compound. The findings indicated that certain derivatives exhibited selective cytotoxicity towards non-small cell lung cancer (NSCLC) cells through a COX-2 mediated pathway.
- Key Findings :
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the naphthoquinone nucleus are critical for enhancing anticancer activity. For instance, phenylamino substitutions were found to be important pharmacophores mediating cytotoxic effects .
Properties
Molecular Formula |
C12H11BrO |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
IZDBGILFGQXOAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)CBr |
Origin of Product |
United States |
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